
4,5-Dimethyl-1,3-cyclopentanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dimethylcyclopentane-1,3-dione is an organic compound characterized by a five-membered cyclopentane ring with two methyl groups at the 4 and 5 positions and two ketone groups at the 1 and 3 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dimethylcyclopentane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride, followed by a cyclization step to form the desired cyclopentane ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like p-toluenesulfonic acid, with the reaction being carried out at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of 4,5-dimethylcyclopentane-1,3-dione may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dimethylcyclopentane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to alcohols, resulting in the formation of diols.
Substitution: The methyl groups can be substituted with other functional groups through reactions such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of diols.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
4,5-Dimethylcyclopentane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex cyclic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving cyclic ketones.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-dimethylcyclopentane-1,3-dione involves its interaction with various molecular targets, depending on the specific application. In chemical reactions, the ketone groups can act as electrophiles, participating in nucleophilic addition reactions. The methyl groups can influence the reactivity and stability of the compound through steric and electronic effects.
Comparaison Avec Des Composés Similaires
Cyclopentane-1,3-dione: Lacks the methyl groups, resulting in different reactivity and properties.
4,4-Dimethylcyclopentane-1,3-dione: Similar structure but with methyl groups at different positions, leading to variations in chemical behavior.
Cyclohexane-1,3-dione: Larger ring size, affecting the compound’s stability and reactivity.
Uniqueness: 4,5-Dimethylcyclopentane-1,3-dione is unique due to the specific positioning of the methyl groups, which can significantly influence its chemical properties and reactivity compared to other cyclopentane derivatives.
Propriétés
Formule moléculaire |
C7H10O2 |
|---|---|
Poids moléculaire |
126.15 g/mol |
Nom IUPAC |
4,5-dimethylcyclopentane-1,3-dione |
InChI |
InChI=1S/C7H10O2/c1-4-5(2)7(9)3-6(4)8/h4-5H,3H2,1-2H3 |
Clé InChI |
BEGWHAMZTVHPHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1C(C(=O)CC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


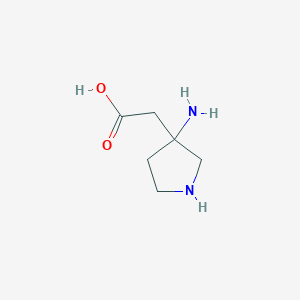

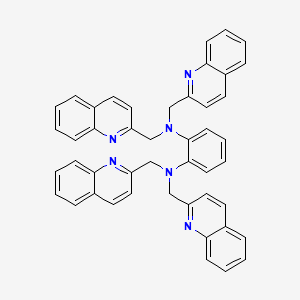
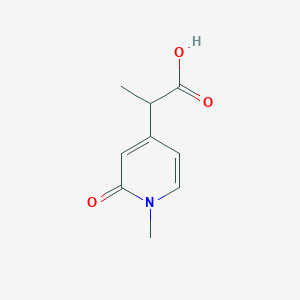
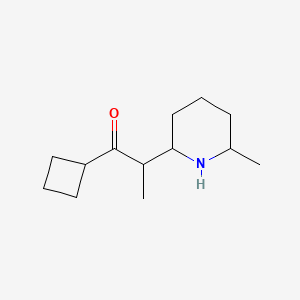
![3-Ethyl-7-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13067711.png)
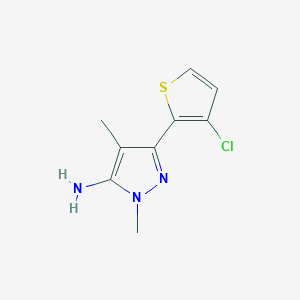
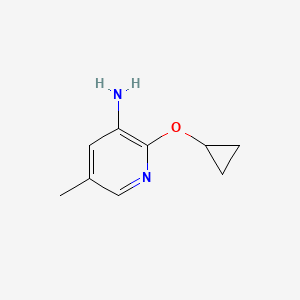
![3-Bromo-4-[(2-chlorophenyl)methoxy]oxolane](/img/structure/B13067741.png)
![methyl 4H,5H,6H,7H-furo[3,2-c]pyridine-4-carboxylate](/img/structure/B13067752.png)


![3-[(5-Methyloxolan-2-yl)methoxy]azetidine](/img/structure/B13067768.png)
![1-[(5-Fluoropyridin-3-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B13067771.png)
